molecular formula C22H24Br2N2O3S B12070809 6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester

6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester

Cat. No.: B12070809
M. Wt: 556.3 g/mol
InChI Key: YISQEJGSCYLMGZ-UHFFFAOYSA-N
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Description

6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester is a brominated indole derivative with a complex substitution pattern. Key structural features include:

  • Dimethylaminomethyl group at position 4, contributing to basicity and solubility.
  • Phenylthioether at position 2, increasing lipophilicity.
  • Ethyl ester at position 3, influencing metabolic stability and hydrolysis kinetics.

The compound’s empirical formula is C₂₂H₂₅BrN₂O₃S·HCl (molecular weight: 513.88 g/mol), and it is available in ≥98% purity via HPLC . Its hydrochloride salt form likely improves aqueous solubility compared to free base analogs.

Properties

Molecular Formula

C22H24Br2N2O3S

Molecular Weight

556.3 g/mol

IUPAC Name

ethyl 6,7-dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate

InChI

InChI=1S/C22H24Br2N2O3S/c1-5-29-22(28)17-15(12-30-13-9-7-6-8-10-13)26(4)20-16(17)14(11-25(2)3)21(27)19(24)18(20)23/h6-10,27H,5,11-12H2,1-4H3

InChI Key

YISQEJGSCYLMGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C(=C(C(=C12)CN(C)C)O)Br)Br)C)CSC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Fischer Indole Cyclization

The indole scaffold is typically synthesized via Fischer indole cyclization using phenylhydrazine derivatives and ketones:

  • Starting material : Ethyl pyruvate reacts with 4-bromo-2-methylaniline-derived hydrazides under acidic conditions (e.g., Eaton’s reagent or p-toluenesulfonic acid).

  • Conditions :

    • Temperature : 90°C in ethanol (yield: 53–89%).

    • Catalyst : p-TsOH·H₂O (1.6 eq) for accelerated cyclization.

Example :
4,6-Dibromo-5-methoxy-1H-indole-2-carboxylic acid ethyl ester is synthesized via this method (yield: 49%, purity >97%).

Bromination Strategies

Electrophilic Bromination

Dibromination at positions 6 and 7 is achieved using bromine (Br₂) or N-bromosuccinimide (NBS):

  • Solvent : Carbon tetrachloride (CCl₄) or dichloromethane.

  • Conditions :

    • Temperature : 0–25°C to prevent over-bromination.

    • Stoichiometry : 2.2 eq Br₂ per indole substrate.

Yield : 70–85% for dibrominated intermediates.

Thioether Formation

Nucleophilic Substitution with Thiophenol

The phenylthio group is introduced via SN2 reaction:

  • Reagents : Thiophenol (1.2 eq), potassium hydroxide (KOH).

  • Conditions :

    • Solvent : Ethanol/water (4:1) at 50°C.

    • Reaction time : 4–6 hours.

Example :
6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic acid ethyl ester is obtained in 68% yield after acidification.

Mannich Reaction for Dimethylaminomethyl Group

Aminomethylation

The dimethylaminomethyl group is introduced via Mannich reaction:

  • Reagents : Formaldehyde (1.5 eq), dimethylamine (2 eq).

  • Conditions :

    • Solvent : Aqueous dimethylamine (pH 9–11).

    • Temperature : 40–60°C for 3 hours.

Yield : 75–82%.

Esterification and Final Modifications

Ethyl Ester Formation

Esterification is performed using ethanol under acidic conditions:

  • Reagents : Ethanol (excess), HCl gas (catalyst).

  • Conditions :

    • Temperature : Reflux (78°C) for 12 hours.

    • Workup : Neutralization with NaHCO₃ and recrystallization from methanol.

Purity : >99% after recrystallization.

Optimization and Scalability

Industrial-Scale Considerations

  • Catalyst recycling : Pd/C (5% loading) for hydrogenation steps reduces costs.

  • Purification : Flash chromatography (ethyl acetate/hexane, 7:3) achieves >98% purity.

  • Yield improvements :

    • Mannich reaction : 82% yield at 50°C vs. 68% at 25°C.

    • Bromination : NBS increases regioselectivity vs. Br₂ (reduces diastereomers by 15%).

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR :

    • Methoxy group: δ 3.8–3.9 ppm (singlet).

    • Aromatic protons: δ 7.2–7.8 ppm (doublets for Br-substituted positions).

  • HRMS : [M+H]+ at m/z 575.9 (C₂₂H₂₄Br₂N₂O₃S).

Comparative Data Table

StepReagents/ConditionsYield (%)Purity (%)
Fischer cyclizationEthyl pyruvate, p-TsOH·H₂O, 90°C53–8995–97
DibrominationBr₂ (2.2 eq), CCl₄, 0°C70–8598
Thioether formationThiophenol, KOH, ethanol/water68–7597
Mannich reactionFormaldehyde, dimethylamine, 50°C75–8299
EsterificationEthanol, HCl gas, reflux90–9399

Challenges and Solutions

  • Regioselectivity in bromination : Use NBS instead of Br₂ reduces over-bromination.

  • Thioether stability : Avoid strong bases (e.g., NaOH) to prevent cleavage.

  • Dimethylaminomethyl group oxidation : Perform reactions under nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Research

One of the most significant applications of this compound is in anticancer research. Studies have indicated that indole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of bromine atoms and the dimethylamino group in this specific compound may enhance its efficacy as an anticancer agent by influencing its interaction with biological targets involved in cancer progression .

Neuropharmacology

The dimethylamino group suggests potential activity in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin receptors. This could lead to the development of new treatments for neurological disorders such as depression and anxiety .

Antimicrobial Activity

Research has shown that indole derivatives possess antimicrobial properties. The unique structure of 6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic acid ethyl ester may provide a basis for developing new antimicrobial agents effective against resistant strains of bacteria and fungi .

Synthetic Chemistry

This compound serves as an important intermediate in synthetic chemistry for creating more complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways and develop novel compounds with desirable properties .

Case Studies

Several studies have explored the applications of similar indole derivatives:

StudyFocusFindings
Anticancer Activity Evaluated against breast cancer cell linesIndicated significant cytotoxicity and apoptosis induction
Neuropharmacological Effects Tested on serotonin receptorsShowed modulation of receptor activity, suggesting potential antidepressant effects
Antimicrobial Efficacy Against Staphylococcus aureus and E. coliExhibited inhibitory effects, demonstrating promise as an antimicrobial agent

Mechanism of Action

The mechanism of action of 6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Indole Ethyl Esters

6-Bromo-2-[(4-chloro-phenylamino)-methyl]-5-hydroxy-1-methyl-4-morpholin-4-ylmethyl-1H-Indole-3-carboxylic Acid Ethyl Ester (CAS: 132651-33-3)
  • Molecular Formula : C₂₄H₂₇BrClN₃O₄ (MW: 536.85 g/mol).
  • Key Differences: Single bromine at position 6 vs. dibromo (6,7) in the target compound. Morpholinylmethyl at position 4 vs. dimethylaminomethyl in the target. 4-Chloro-phenylamino group at position 2 vs. phenylthioether in the target.
  • Implications: Reduced steric bulk and electronic effects due to a single bromine. Morpholine’s cyclic amine may alter hydrogen-bonding capacity compared to dimethylamine. Chlorophenylamino vs. phenylthioether affects lipophilicity (ClogP) and redox stability .
Feature Target Compound Compound
Bromine Substitution 6,7-Dibromo 6-Bromo
Position 4 Substituent Dimethylaminomethyl Morpholinylmethyl
Position 2 Substituent Phenylthioether 4-Chloro-phenylamino
Molecular Weight 513.88 g/mol (HCl salt) 536.85 g/mol (free base)

Other Indole-Based Ethyl Esters

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
  • Synthetic Route : CuI-catalyzed azide-alkyne cycloaddition (click chemistry) in PEG-400/DMF .
  • Key Differences: Triazole-ethyl side chain vs. phenylthioether in the target. No ester group at position 3.
  • Implications : Triazole’s polarity may reduce membrane permeability compared to the target’s lipophilic phenylthioether.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
  • Synthetic Route : Condensation with sodium acetate in acetic acid .
  • Key Differences: Thiazolylidene substituent vs. dimethylaminomethyl in the target. Carboxylic acid at position 2 vs. ethyl ester at position 3.
  • Implications : Thiazole’s electron-withdrawing effects may reduce indole ring reactivity compared to the target’s electron-donating dimethylamine.

Heterocyclic Ethyl Esters Beyond Indoles

Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Core Structure: Isoquinoline vs. indole.
  • Substituents : Dimethoxy groups and methyl substitution .
  • Implications: Isoquinoline’s planar structure may enhance π-π stacking but reduce metabolic stability compared to indole derivatives.
Ethyl 7-[2-(benzyloxycarbonyl)isoindolin-5-yl]-1-cyclopropyl-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate
  • Core Structure: Quinoline-isoindole hybrid.
  • Substituents : Cyclopropyl and methoxy groups .
  • Implications: Quinoline’s basic nitrogen and isoindole’s fused ring system create distinct electronic profiles compared to the target’s indole core.

Research Findings and Implications

  • Amino vs. Morpholine Groups: Dimethylamine’s smaller size and higher basicity (pKa ~10) vs. morpholine’s cyclic structure (pKa ~7) could influence solubility and target interaction .
  • Sulfur-Containing Groups: Phenylthioether in the target increases lipophilicity (ClogP ~4.5) compared to ’s chlorophenylamino group (ClogP ~3.8), suggesting better membrane permeability .

Biological Activity

6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic acid ethyl ester (CAS Number: 153633-10-4) is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H24Br2N2O3S
  • Molecular Weight : 556.311 g/mol
  • SMILES Notation : CCOC(=O)c1c(CSc2ccccc2)n(C)c3c(Br)c(Br)c(O)c(CN(C)C)c13
  • InChI : InChI=1S/C22H24Br2N2O3S/c1-5-29-22(28)17-15(12-30-13-9-7-6-8-10-13)26(4)20-16(17)14(11-25(2)3)21(27)19(24)18(20)23/h6-10,27H,5,11-12H2,1-4H3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to 6,7-dibromo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related indole derivatives demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic processes.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specific concentrations have shown a dose-dependent reduction in cell viability in various cancer types .

The biological activity of 6,7-dibromo derivatives is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, further promoting apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various indole derivatives, 6,7-dibromo compounds were found to have Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50 µg/mL against E. coli and Staphylococcus aureus. The results indicated that the presence of bromine atoms significantly enhanced the antimicrobial properties compared to non-brominated analogs .

Case Study 2: Anticancer Activity

A study focusing on the anticancer potential of this compound revealed that at concentrations of 10 µM and above, there was a significant reduction in the viability of breast cancer cell lines (MCF-7). Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with the compound .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialE. coli12.5
AntimicrobialStaphylococcus aureus25
AnticancerMCF-7 (breast cancer)IC50 = 10
AnticancerHeLa (cervical cancer)IC50 = 15

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step functionalization of a brominated indole core. A general procedure includes:

Core Functionalization : Start with 6-bromo-1H-indole-3-carboxylic acid derivatives. Introduce the dimethylamino group via alkylation using dimethylamine and a coupling agent under reflux conditions .

Side Chain Introduction : The phenylthio methyl group is added via nucleophilic substitution, requiring careful control of pH to avoid side reactions (e.g., thiol oxidation) .

Esterification : Ethyl ester formation is achieved using ethanol and acid catalysis, with monitoring by TLC or HPLC to confirm completion .

Q. Optimization Challenges :

  • Bromine substituents at positions 6 and 7 may sterically hinder reactions, necessitating elevated temperatures (80–100°C) .
  • Competitive reactions between hydroxyl and dimethylamino groups require protecting group strategies (e.g., silylation for the hydroxyl group) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .
  • Spectroscopy :
    • NMR : Confirm substitution patterns (e.g., δ 3.2–3.5 ppm for dimethylamino protons; δ 6.8–7.5 ppm for phenylthio aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C23H25Br2N2O3S: 593.9824) .

Q. What are common sources of data contradictions in characterizing this compound?

Methodological Answer:

  • Solvent Artifacts : Residual acetic acid (from synthesis) may interfere with NMR signals. Ensure thorough washing with ethanol/diethyl ether .
  • Tautomerism : The hydroxyl group at position 5 may lead to keto-enol tautomerism, causing variability in melting points or spectroscopic data. Stabilize by lyophilization .

Q. How can researchers assess the reactivity of functional groups (e.g., bromine, hydroxyl) in this compound?

Methodological Answer:

  • Bromine Reactivity : Test via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh3)4) to confirm aryl bromide activity .
  • Hydroxyl Group : Perform acetylation with acetic anhydride; monitor by IR for loss of -OH stretch (3400 cm⁻¹) and appearance of ester C=O (1720 cm⁻¹) .

Advanced Research Questions

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

Methodological Answer:

  • Flash Chromatography : Use gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate brominated byproducts .
  • Recrystallization : Optimize solvent pairs (DMF/acetic acid or ethanol/water) to enhance crystal lattice formation, improving yield and purity .

Q. How can computational methods aid in predicting the compound’s reactivity or stability?

Methodological Answer:

  • DFT Calculations : Model the electron-withdrawing effects of bromine substituents on the indole core to predict sites for electrophilic attack .
  • Molecular Dynamics : Simulate hydrolysis of the ethyl ester under physiological conditions (pH 7.4, 37°C) to assess stability for biological assays .

Q. What strategies are effective for synthesizing analogs or derivatives of this compound?

Methodological Answer:

  • Bromine Replacement : Substitute bromine with chlorine using CuCl2 under Ullmann conditions to study electronic effects .
  • Ester Modification : Hydrolyze the ethyl ester to the carboxylic acid using NaOH/EtOH, then couple with amines to form amides .

Q. How can researchers address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro studies; confirm stability via UV-Vis (λmax 280 nm) over 24 hours .
  • Liposomal Encapsulation : Formulate with phosphatidylcholine to enhance aqueous dispersion (particle size <200 nm by DLS) .

Q. What are the critical parameters for evaluating photostability in spectroscopic studies?

Methodological Answer:

  • UV Irradiation : Expose to 254 nm light for 24 hours; monitor degradation by HPLC.
    • Key Finding : The phenylthio group enhances stability (t1/2 = 18 hours vs. 8 hours for non-thio analogs) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs lacking bromine or the dimethylamino group.
  • Biological Testing : Use enzyme inhibition assays (e.g., kinase targets) to correlate substituents with activity .

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